Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl-
Description
Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- (CAS RN: 2809-47-4; Beilstein: 7143-15-9), is a nitrile derivative featuring two dimethylamino groups and a phenyl substituent. Its molecular formula is C₁₆H₂₅N₃, with an average molecular mass of 263.38 g/mol and a monoisotopic mass of 263.1997 g/mol . The compound’s structure includes:
- A central butyronitrile backbone.
- A phenyl group at position 2.
- A 2-(dimethylamino)ethyl substituent at position 2.
- A dimethylamino group at position 3.
Properties
IUPAC Name |
4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-18(2)12-10-16(14-17,11-13-19(3)4)15-8-6-5-7-9-15/h5-9H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIESQWIGGCWDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CCN(C)C)(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182364 | |
| Record name | Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2809-47-4 | |
| Record name | Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- typically involves multi-step organic reactions. One common method is the alkylation of 4-(dimethylamino)butyronitrile with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, dimethylformamide, elevated temperatures.
Major Products:
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The nitrile group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Critical Analysis of Structural Influences
- In contrast, the phenylsulfonyl analogue’s electron-withdrawing group reduces reactivity .
- Steric Considerations: The 2-phenyl and 2-(dimethylamino)ethyl groups introduce steric hindrance, which may slow reactions at the nitrile site compared to less substituted analogues.
- Solubility: The dimethylamino groups improve water solubility relative to purely aromatic nitriles, similar to ethyl 4-(dimethylamino) benzoate’s behavior in resin systems .
Biological Activity
Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- (CAS No. 2809-47-4), is an organic compound classified as a nitrile. Its structure features a butyronitrile group attached to a phenyl ring, which is further substituted with dimethylamino groups. This compound has garnered attention in scientific research for its potential biological activity and applications in medicinal chemistry.
- Molecular Formula : C16H25N3
- Molecular Weight : 259.39 g/mol
- Structural Characteristics : The presence of multiple dimethylamino groups enhances solubility and reactivity, making it suitable for various applications in organic synthesis and biological studies.
The biological activity of Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino groups facilitate hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity. Additionally, the nitrile group may modulate the compound's reactivity and stability, potentially enhancing its therapeutic properties.
Neuroprotective Effects
In studies evaluating neuroprotective properties, related compounds have demonstrated the ability to suppress neuronal cell death induced by oxidative stress. For example, certain derivatives exhibited significant neuroprotective effects through mechanisms involving the modulation of oxidative stress pathways . These findings suggest that Butyronitrile may also possess neuroprotective qualities worth exploring.
Case Studies and Research Findings
- Synthesis and Evaluation of Derivatives :
-
Structure-Activity Relationship (SAR) :
- Investigations into the SAR of related compounds reveal that specific substitutions can significantly impact biological activity. For instance, variations in alkyl chain length and functional groups have been correlated with changes in potency against microbial strains and neuroprotective efficacy .
-
Potential Applications in Drug Development :
- Given its unique structure and preliminary findings regarding biological activity, Butyronitrile may serve as a lead compound for developing new therapeutic agents targeting infections or neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Butyronitrile | Butyronitrile | Potential antimicrobial and neuroprotective effects |
| 4-Dimethylamino-3-phenyl-2-butanone | 4-Dimethylamino | Promising antifungal activity |
| Phenylacetonitrile | N/A | Limited data on biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
